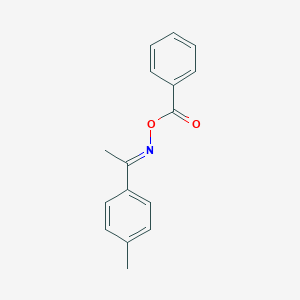![molecular formula C13H10Cl6N4 B411929 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline](/img/structure/B411929.png)
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline is a complex organic compound characterized by the presence of trichloromethyl groups attached to a triazine ring, which is further connected to a phenyl ring substituted with a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with a phenyl-dimethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include quaternary ammonium salts and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline is used as a precursor for the synthesis of other complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound is used in the production of photoacid generators, which are essential components in the manufacturing of chemically amplified photoresist systems . These systems are crucial for the production of high-resolution microelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. For instance, in the context of photoacid generation, the compound undergoes photolysis to produce strong acids that catalyze the solubility change in photoresist materials . This process is critical for the patterning of microelectronic circuits.
Comparación Con Compuestos Similares
Similar Compounds
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-benzoic acid chloride: This compound shares the triazine core but differs in its functional groups, leading to different reactivity and applications.
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-chloro-N,N-bis(2-chloroethyl)aniline:
Uniqueness
What sets 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline apart is its combination of trichloromethyl groups and a dimethylamine-substituted phenyl ring. This unique structure imparts specific chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable quaternary ammonium salts under mild conditions.
Propiedades
Fórmula molecular |
C13H10Cl6N4 |
|---|---|
Peso molecular |
435g/mol |
Nombre IUPAC |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H10Cl6N4/c1-23(2)8-5-3-7(4-6-8)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h3-6H,1-2H3 |
Clave InChI |
BQDYCEVQZUKVKO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyanophenyl 3-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B411846.png)
![N-{4-[3-(acetylamino)-4-methylbenzyl]-2-methylphenyl}acetamide](/img/structure/B411847.png)
![2-({[1-(1-Adamantyl)ethyl]imino}methyl)phenol](/img/structure/B411849.png)




![1-{N-[(anilinocarbonyl)oxy]ethanimidoyl}-4-methylbenzene](/img/structure/B411860.png)
![2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline](/img/structure/B411861.png)
![4-({[(Anilinocarbonyl)oxy]imino}methyl)-1-methoxy-2-nitrobenzene](/img/structure/B411862.png)
![7-oxo-N-phenyl-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3-carboxamide](/img/structure/B411865.png)



